molecular formula C9H16N2O3 B2759145 1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid CAS No. 954256-60-1

1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid

Cat. No.: B2759145
CAS No.: 954256-60-1
M. Wt: 200.238
InChI Key: IJWRVJJORVPHCO-UHFFFAOYSA-N
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Description

1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid is a compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine. It is known for its unique structure, which includes a cyclopentane ring substituted with an ethylcarbamoyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with ethyl isocyanate to form the intermediate ethylcarbamoyl cyclopentanone. This intermediate is then subjected to hydrolysis and subsequent carboxylation to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethylcarbamoyl group, where nucleophiles such as amines or thiols replace the ethyl group.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

    Medicine: Research involving this compound focuses on its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is employed in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid: This compound has a methyl group instead of an ethyl group, which may result in different chemical properties and biological activities.

    1-[(Propylcarbamoyl)amino]cyclopentane-1-carboxylic acid: The presence of a propyl group can influence the compound’s solubility and reactivity.

    1-[(Butylcarbamoyl)amino]cyclopentane-1-carboxylic acid: The butyl group may enhance the compound’s hydrophobicity and interaction with lipid membranes.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(ethylcarbamoylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-10-8(14)11-9(7(12)13)5-3-4-6-9/h2-6H2,1H3,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWRVJJORVPHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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